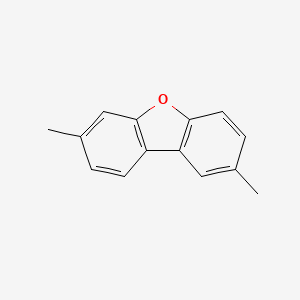

2,7-dimethyldibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

51801-70-8 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2,7-dimethyldibenzofuran |

InChI |

InChI=1S/C14H12O/c1-9-4-6-13-12(7-9)11-5-3-10(2)8-14(11)15-13/h3-8H,1-2H3 |

InChI Key |

AFXREXXZVMTNJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C2C=CC(=C3)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of 2,7 Dimethyldibenzofuran

Methodologies for Isolation and Purification from Natural Matrices

The extraction and purification of dimethyldibenzofurans, including the 2,7-isomer, from their natural sources are intricate processes that depend on the matrix's complexity. The general approach involves an initial extraction to separate the compounds of interest from the bulk material, followed by chromatographic separation to isolate and purify the target molecules.

Solvent Extraction Techniques (e.g., Maceration, Percolation, Liquid-Liquid Partitioning)

Solvent extraction is the foundational step in isolating dibenzofurans from both biological and geological materials. The choice of solvent is critical and is dictated by the polarity of the target compounds and the nature of the source material.

For lichens, which are a known source of various dibenzofuran (B1670420) derivatives, maceration or percolation with organic solvents is a common practice. Initially, the dried and ground lichen thalli are soaked in a nonpolar solvent like hexane (B92381) to remove lipids and waxes. Subsequently, a more polar solvent, such as ethanol (B145695) or chloroform-methanol mixtures, is used to extract the desired phenolic compounds, including dibenzofurans.

Liquid-liquid partitioning is then often employed to further fractionate the crude extract. mdpi.comlibretexts.org This technique involves dissolving the extract in a mixture of two immiscible solvents, typically an aqueous phase and a non-aqueous organic phase. libretexts.org Compounds distribute between the two phases based on their relative solubilities. For instance, the crude extract might be partitioned between water and ethyl acetate (B1210297). The less polar dibenzofurans will preferentially move into the ethyl acetate layer, separating them from more polar, water-soluble compounds. mdpi.com This process can be repeated with solvents of varying polarities to achieve a more refined separation.

In the context of crude oil, the initial separation is achieved through fractional distillation. The crude oil is heated, and different fractions are collected at various temperatures. The aromatic fraction, which contains dibenzofurans, is collected and then subjected to further purification steps.

| Extraction Technique | Description | Application Example |

| Maceration | Soaking the solid material in a solvent for a prolonged period to allow the soluble compounds to dissolve. | Dried lichen thalli are soaked in ethanol to extract dibenzofuran derivatives. |

| Percolation | A continuous process where a solvent is passed through the solid material to extract the desired compounds. | A column packed with ground lichen material is continuously washed with a solvent to extract secondary metabolites. |

| Liquid-Liquid Partitioning | Separating compounds based on their differential solubilities in two immiscible liquid phases. libretexts.org | A crude plant or fungal extract is partitioned between water and an organic solvent like ethyl acetate to separate compounds based on polarity. mdpi.com |

Chromatographic Separation Protocols (e.g., Column Chromatography, Thin Layer Chromatography, Sephadex, Silica (B1680970) Gel)

Following initial extraction and partitioning, chromatographic methods are indispensable for the isolation and purification of specific dimethyldibenzofuran (B12882345) isomers.

Column Chromatography is a primary technique used for the preparative separation of compounds from a mixture. researchgate.net A glass column is packed with a stationary phase, most commonly silica gel or alumina. researchgate.netepa.gov The choice of stationary phase depends on the polarity of the compounds to be separated. For the separation of moderately polar dibenzofurans, silica gel is a standard choice. researchgate.net The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted from the column in order of increasing polarity. Fractions are collected and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the desired compound.

Thin Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of a column chromatography separation and to assess the purity of the isolated fractions. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a developing chamber with a solvent system. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

Sephadex is a brand of cross-linked dextran (B179266) gel used for size-exclusion chromatography. This technique separates molecules based on their size. While less common for the fine separation of small molecule isomers, it can be used in the initial cleanup stages to remove high molecular weight impurities from the extract. For instance, Sephadex LH-20 is often used to separate lipids and other large molecules from smaller secondary metabolites like dibenzofurans. mdpi.com

The isolation of specific dimethyldibenzofuran isomers, which often have very similar polarities, can be particularly challenging and may require repeated column chromatography with different solvent systems or the use of high-performance liquid chromatography (HPLC) for final purification. mdpi.com

| Chromatographic Method | Stationary Phase | Principle of Separation | Application |

| Column Chromatography | Silica Gel, Alumina researchgate.netepa.gov | Adsorption | Preparative separation of dibenzofurans from a crude extract. |

| Thin Layer Chromatography (TLC) | Silica Gel | Adsorption | Monitoring fractions from column chromatography and assessing purity. |

| Sephadex (Size-Exclusion) | Cross-linked dextran gel | Molecular size | Removal of high molecular weight impurities like lipids. mdpi.com |

Synthetic Methodologies and Chemical Derivatization of 2,7 Dimethyldibenzofuran

Strategies for de novo Synthesis of the Dibenzofuran (B1670420) Core

The foundational approach to constructing the dibenzofuran skeleton involves the formation of the central furan (B31954) ring by connecting two benzene (B151609) rings. This can be achieved through various intramolecular cyclization strategies, building the furan ring piece by piece, or by starting with precursors that already contain the diphenyl ether or biphenyl (B1667301) framework.

Intramolecular cyclization is a powerful strategy for forming the dibenzofuran core, typically involving the formation of a C-C or C-O bond as the final ring-closing step. Palladium-catalyzed reactions are particularly prominent in this area. One common method is the intramolecular cyclization of diaryl ethers. For instance, the palladium-catalyzed cyclization of ortho-diazonium salts derived from diaryl ethers provides a direct route to the dibenzofuran system. This reaction can be carried out using palladium acetate (B1210297) in refluxing ethanol (B145695). biointerfaceresearch.com

Another robust method involves an acetylene-activated SNAr/intramolecular cyclization cascade. In this approach, an ortho-acetylene group on one of the aromatic rings acts as both an activating group for nucleophilic aromatic substitution and as a scaffold for the formation of the new five-membered furan ring. This process allows for the creation of the Ar–O–C1 bond sequence in a single synthetic step. rsc.org

A variety of intramolecular C-H activation and C-O cyclization reactions have also been developed. These methods often utilize palladium or copper catalysts to forge the final C-O bond from 2-arylphenol precursors, which are themselves biphenyl derivatives. biointerfaceresearch.com

| Cyclization Strategy | Catalyst/Reagent | Key Transformation | Typical Yields |

| Diaryl Ether Cyclization | Pd(OAc)₂ | Cyclization of ortho-diazonium salts | Good to Excellent |

| Acetylene-Activated Cascade | Base (e.g., K₂CO₃) | SNAr followed by 5-endo-dig cyclization | Moderate to High |

| 2-Arylphenol Cyclization | Pd(II) or Cu(I) | C-H activation and C-O bond formation | Good |

These strategies build the furan ring onto a pre-existing benzene or benzofuran (B130515) moiety. While often used for benzofuran synthesis, the principles can be extended to dibenzofurans. One such method involves the palladium-catalyzed coupling of o-iodophenols with terminal alkynes (Sonogashira coupling), followed by an intramolecular cyclization to form the furan ring. The use of a co-catalyst like copper iodide is often essential for this transformation.

Another approach is the annulation of benzoquinones. For example, the acid-catalyzed heteroannulation of benzoquinone derivatives with cyclohexanones can produce benzofuran structures, providing a pathway to build the furan ring through intermolecular reactions.

Furthermore, a one-pot synthesis of functionalized bis-sulfonyl dibenzofurans has been developed using a potassium carbonate-mediated benzannulation of α-sulfonyl o-hydroxyacetophenones with 1,4-dichloro-2-butyne. This cascade reaction involves multiple bond formations to construct the dibenzofuran core. researchgate.net

The most direct precursors to the dibenzofuran core are diphenyl ethers and biphenyls. The palladium-catalyzed intramolecular dehydrogenative coupling or oxidative cyclization of diphenyl ethers is a classic and widely used method. For example, the cyclization of di-p-tolyl ether, a symmetrical diphenyl ether, is a logical route to 2,7-dimethyldibenzofuran. This transformation typically requires a palladium catalyst and an oxidant.

Similarly, biphenyl precursors, specifically 2-arylphenols, are key starting materials. The synthesis involves forming the central C-O bond via intramolecular C-H activation, often catalyzed by palladium or copper. For the synthesis of this compound, a suitable precursor would be 2-hydroxy-4,4'-dimethylbiphenyl. The synthesis of such precursors can be achieved through Suzuki-Miyaura cross-coupling reactions, followed by a photoinduced cyclization to form the dibenzofuran. researchgate.net

| Precursor Type | Reaction | Catalyst | Description |

| Diphenyl Ether | Intramolecular Dehydrogenative Coupling | Pd(OAc)₂ | Direct C-C bond formation to close the furan ring. |

| Biphenyl (2-Arylphenol) | Intramolecular C-H Activation/Oxidative Cyclization | Pd(II) or Cu(I) | C-O bond formation to close the furan ring. |

Directed Synthesis of Substituted Dibenzofurans Relevant to this compound Isomers

To synthesize specific isomers like this compound, chemists employ starting materials that already contain the desired substituents or functional groups that can be easily converted.

Catechol and its derivatives serve as versatile starting materials for building substituted dibenzofurans. Mechanistic studies have detailed the formation of the dibenzofuran core from the self-condensation of two catechol molecules or through the coupling of a catechol molecule with an o-semiquinone radical. These reactions can generate hydroxylated dibenzofuran structures that can be further modified. A patent describes the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) from catechol by reaction with methallyl chloride, followed by rearrangement and cyclization, showcasing the utility of catechol in building complex benzofuran systems. google.com This highlights a potential pathway where substituted catechols could be used to generate specific dibenzofuran isomers.

Functionalized phenols, such as those derived from acetophenone (B1666503) or nitrophenol, are valuable precursors for substituted dibenzofurans. For instance, o-hydroxyacetophenones can be used in cascade reactions to build the dibenzofuran skeleton. A one-pot method for creating functionalized dibenzofurans involves the reaction of α-sulfonyl o-hydroxyacetophenones, demonstrating how the acetophenone moiety can be incorporated into the final tricyclic structure. researchgate.net

A patented process for synthesizing a benzofuranol derivative starts from 2-hydroxyacetophenone. google.com The process involves ether formation, rearrangement, cyclization, and oxidation, indicating that appropriately substituted hydroxyacetophenones could serve as precursors for dimethyl-substituted dibenzofurans. For example, 4-methyl-2-hydroxyacetophenone could be a strategic starting material for introducing a methyl group at what would become the 7-position of the dibenzofuran core.

Nitrophenol derivatives are also useful, particularly in syntheses involving reductive cyclization. While more commonly documented for the synthesis of carbazoles (nitrogen analogues of dibenzofurans), the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives is a known strategy. An analogous approach starting from a nitrated diphenyl ether or biphenyl precursor could yield the corresponding aminodibenzofuran, which could then be converted to the target compound. For instance, the reaction of a nitrophenol with a bromotoluene could form a nitrated methyldiphenyl ether, a key intermediate for cyclization.

| Precursor | Key Intermediate/Reaction | Relevance to this compound |

| Catechol | Reaction with methallyl chloride; self-condensation | Provides a foundational C6-C6-O framework for building the core. |

| o-Hydroxyacetophenone | α-sulfonyl derivative in cascade reaction | The methyl ketone group offers a site for further functionalization or can be part of the core construction. |

| Nitrophenol | Formation of nitrated diphenyl ether followed by reductive cyclization | The nitro group serves as a precursor to an amino group for diazotization and cyclization strategies. |

Biomimetic and Catalyzed Cyclization Strategies for Dibenzofuran Derivatives

The construction of the dibenzofuran scaffold, including the 2,7-dimethyl substituted variant, often relies on catalyzed cyclization reactions that form the central furan ring. These methods can be broadly categorized into strategies that form a carbon-oxygen (C-O) bond or a carbon-carbon (C-C) bond in the final ring-closing step. While direct biomimetic syntheses of this compound are not extensively documented, many catalyzed reactions draw inspiration from biosynthetic pathways.

Palladium-catalyzed reactions are prominent in the synthesis of dibenzofurans. One common approach involves the intramolecular cyclization of diaryl ethers. For instance, palladium acetate can catalyze the cyclization of ortho-diazonium salts of diaryl ethers to yield dibenzofurans. organic-chemistry.orgresearchgate.net This method proceeds in the absence of a base and offers a direct route to the dibenzofuran core. Another powerful palladium-catalyzed method is the phenol-directed C-H activation/C-O cyclization, which utilizes air as the oxidant. acs.org This reaction is tolerant of various functional groups and provides a complementary approach to other synthetic strategies. acs.org Furthermore, reusable palladium on carbon (Pd/C) has been effectively used to catalyze the synthesis of dibenzofurans from o-iododiaryl ethers under ligand-free conditions. organic-chemistry.org

Copper-catalyzed reactions also provide efficient pathways to dibenzofuran derivatives. For example, the copper-catalyzed Ullmann coupling can be employed in a one-pot synthesis involving the reaction of 6-diazo-2-cyclohexenones with ortho-haloiodobenzenes, proceeding through a tandem palladium-catalyzed cross-coupling/aromatization followed by the copper-catalyzed cyclization. organic-chemistry.org Additionally, copper catalysts facilitate the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to regioselectively produce polysubstituted benzofurans, a strategy that can be conceptually extended to dibenzofuran synthesis. rsc.orgsemanticscholar.org

These catalyzed cyclization strategies, summarized in the table below, represent versatile and efficient methods for the construction of the dibenzofuran skeleton, which can be adapted for the synthesis of this compound by utilizing appropriately substituted precursors.

| Catalyst System | Precursors | Key Transformation | Reference |

| Palladium Acetate | ortho-Diazonium salts of diaryl ethers | Intramolecular cyclization | organic-chemistry.orgresearchgate.net |

| Pd(0)/Pd(II) | Phenols | Phenol-directed C-H activation/C-O cyclization | acs.org |

| Pd/C | o-Iododiaryl ethers | Intramolecular cyclization | organic-chemistry.org |

| Pd and Cu Catalysts | 6-Diazo-2-cyclohexenones and ortho-haloiodobenzenes | One-pot cross-coupling/aromatization and Ullmann coupling | organic-chemistry.org |

| Copper Catalyst | Phenols and alkynes | Aerobic oxidative cyclization | rsc.orgsemanticscholar.org |

Post-Synthetic Modification and Derivatization Reactions

Once the this compound core is synthesized, it can undergo various post-synthetic modifications to introduce new functional groups and create a diverse range of derivatives. The presence of the electron-donating methyl groups at the 2 and 7 positions influences the reactivity and regioselectivity of these reactions.

The dibenzofuran ring system is susceptible to electrophilic aromatic substitution reactions. The methyl groups at the 2 and 7 positions are activating and ortho-, para-directing. Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho and para to the methyl groups, namely the 1, 3, 6, and 8 positions.

Oxidation of the methyl groups on the this compound core can potentially lead to the corresponding carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions. However, the aromatic rings are also susceptible to oxidation, which can lead to the formation of quinone derivatives, as discussed in the following section.

Reduction of the dibenzofuran ring system is generally challenging due to its aromatic stability. Under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, the benzene rings can be reduced. However, selective reduction of one ring over the other in this compound would be difficult to achieve.

Halogenation:

Halogenation of dibenzofuran typically occurs at the 2- and 8-positions. In the case of this compound, the directing effect of the methyl groups would further favor substitution at the positions adjacent to them. Therefore, bromination or chlorination would be expected to yield a mixture of halogenated products, with substitution occurring at the 1, 3, 6, and 8 positions. The exact product distribution would depend on the specific halogenating agent and reaction conditions.

Formation of Quinone Derivatives:

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Identification of 2,7 Dimethyldibenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic compounds. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete connectivity of atoms within the 2,7-dimethyldibenzofuran molecule.

Due to the symmetrical nature of this compound, the molecule exhibits a simplified NMR spectrum. The plane of symmetry running through the oxygen atom and the C4a-C5a bond means that only four aromatic carbon signals, three aromatic proton signals, and one methyl signal are observed.

One-Dimensional NMR Analyses (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the methyl groups. The aromatic region typically shows three signals corresponding to H-1, H-3, and H-4 (and their symmetrical counterparts H-8, H-6, and H-5, respectively). The protons on the substituted rings (H-1/H-8 and H-3/H-6) appear as a singlet and a doublet, respectively, while the H-4/H-5 protons appear as a doublet. The two methyl groups (at C-2 and C-7) are chemically equivalent and thus produce a single, sharp singlet in the upfield region of the spectrum.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, seven distinct signals are expected: four for the aromatic carbons (two protonated and two quaternary) and one for the methyl carbons. The quaternary carbons, particularly those bonded to the oxygen (C-4a, C-5a) and the methyl-substituted carbons (C-2, C-7), can be distinguished from the proton-bearing (methine) carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| 1, 8 | ~7.80 | s | ~111.0 | CH |

| 2, 7 | - | - | ~138.0 | C (Quaternary) |

| 3, 6 | ~7.35 | d | ~122.0 | CH |

| 4, 5 | ~7.45 | d | ~120.5 | CH |

| 4a, 5a | - | - | ~124.0 | C (Quaternary) |

| 9a, 9b | - | - | ~155.0 | C (Quaternary) |

| CH₃ | ~2.45 | s | ~21.0 | CH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT)

2D NMR experiments reveal correlations between nuclei, allowing for the assembly of the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, a key COSY correlation would be observed between the protons at H-3 and H-4 (and symmetrically, H-6 and H-5), confirming their adjacent positions on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). columbia.edu This allows for the unambiguous assignment of the protonated carbons. For example, the proton signal at ~7.80 ppm would correlate with the carbon signal at ~111.0 ppm, assigning these to the H-1/C-1 and H-8/C-8 pairs.

The methyl protons (~2.45 ppm) correlating to the quaternary carbon C-2/C-7 (~138.0 ppm) and the methine carbons C-1/C-8 (~111.0 ppm) and C-3/C-6 (~122.0 ppm). This is definitive proof of the methyl group's position.

The H-1/H-8 proton (~7.80 ppm) correlating to the quaternary carbons C-9b/C-9a (~155.0 ppm) and C-4a/C-5a (~124.0 ppm), which helps to piece the furan (B31954) ring to the benzene (B151609) rings.

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique, DEPT experiments are used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals (absent in this molecule) as negative peaks, while quaternary carbons would be absent. This confirms the assignments of the different types of carbon atoms. huji.ac.il

Confirmation of Dibenzofuran (B1670420) Backbone Integrity and Substituent Regiochemistry

The collective data from 1D and 2D NMR experiments provides irrefutable evidence for the structure of this compound. The integrity of the three-ring dibenzofuran backbone is confirmed by the observed number of signals, their chemical shifts characteristic of this system, and the long-range HMBC correlations connecting the individual rings.

The regiochemistry (the specific placement of the methyl groups) is unequivocally established by the HMBC correlations from the methyl protons. The observation of correlations from the single methyl proton signal to C-1, C-2, and C-3 confirms that the methyl group is located at the C-2 position. The symmetry observed throughout all spectra then confirms the second methyl group is at the equivalent C-7 position.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS/HRESIMS)

HR-ESI-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. rsc.org For this compound (C₁₄H₁₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ is 197.0961. An experimental HR-ESI-MS measurement yielding a value extremely close to this theoretical mass would confirm the molecular formula C₁₄H₁₂O.

Interactive Data Table: Molecular Formula Determination by HR-ESI-MS

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |

| [M+H]⁺ | C₁₄H₁₃O⁺ | 197.0961 | 197.0963 | 1.01 |

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule's structure. nih.gov

For this compound, the key features of the EI-MS spectrum would be:

Molecular Ion Peak (M⁺˙): A strong peak at m/z = 196, corresponding to the intact radical cation, confirming the molecular weight of the compound.

[M-1]⁺ Peak: A peak at m/z = 195, resulting from the loss of a hydrogen atom.

[M-15]⁺ Peak: A very prominent peak at m/z = 181, which is characteristic of the loss of a methyl radical (•CH₃). This fragmentation is highly favorable as it leads to a stable, resonance-stabilized cation.

[M-28]⁺ Peak: A peak at m/z = 168, corresponding to the loss of carbon monoxide (CO), a common fragmentation pathway for furan-containing compounds.

[M-29]⁺ Peak: A peak at m/z = 167, from the combined loss of a methyl group and a hydrogen atom, or the loss of a CHO radical.

Interactive Data Table: Expected EI-MS Fragmentation of this compound

| m/z | Proposed Fragment | Neutral Loss | Relative Intensity (Predicted) |

| 196 | [C₁₄H₁₂O]⁺˙ | - | High (Molecular Ion) |

| 181 | [C₁₃H₉O]⁺ | •CH₃ | High |

| 168 | [C₁₃H₁₂]⁺˙ | CO | Moderate |

| 167 | [C₁₃H₁₁]⁺ | CHO or (CH₃ + H) | Moderate |

| 165 | [C₁₃H₉]⁺ | CO + H₂ + H | Moderate to Low |

| 139 | [C₁₁H₇]⁺ | CO + C₂H₃ | Moderate to Low |

Interpretation of Molecular Ion Peaks and Diagnostic Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of organic compounds through the analysis of their fragmentation patterns. When this compound is introduced into a mass spectrometer and ionized, typically by electron impact (EI), it forms a positively charged molecular ion (M+•). chemguide.co.uk This ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk

The mass spectrum of this compound is characterized by a prominent molecular ion peak. Given the molecular formula C₁₄H₁₂O, the exact mass is 196.0888 g/mol . This molecular ion peak is typically the peak with the highest mass-to-charge ratio (m/z) in the spectrum and is crucial for confirming the molecular weight of the compound.

The fragmentation of the this compound molecular ion provides diagnostic clues to its structure. The stable dibenzofuran ring system means the molecular ion is relatively abundant. libretexts.org Common fragmentation pathways for methylated polycyclic aromatic compounds involve the loss of a hydrogen radical (H•) or a methyl radical (•CH₃).

Key fragmentation steps include:

Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen atom to form an [M-1]⁺ ion.

Loss of a Methyl Radical: A primary fragmentation pathway is the cleavage of a methyl group, resulting in a stable [M-15]⁺ ion. This peak is often significant in the spectrum.

Loss of CO: Following the initial fragmentation, the resulting ion can undergo further rearrangement and lose a molecule of carbon monoxide (CO), a characteristic fragmentation for furan-containing compounds, leading to an [M-15-28]⁺ ion. nih.gov

The interpretation of these peaks allows for the confirmation of the dibenzofuran core and the presence of the two methyl substituents.

Table 1: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Significance |

|---|---|---|

| 196 | [C₁₄H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 181 | [M - CH₃]⁺ | Loss of a methyl radical |

Complementary Spectroscopic Methods for Structural Characterization

While mass spectrometry provides information on molecular weight and fragmentation, other spectroscopic techniques are essential for a complete structural characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. dummies.com The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.

The primary functional groups and their expected IR absorptions are:

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the methyl groups show strong absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to several bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O-C Stretching: The aryl-ether linkage (the furan ring) is characterized by a strong, distinct absorption band, typically found in the 1200-1250 cm⁻¹ range for diaryl ethers.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings occur in the 650-1000 cm⁻¹ region and are diagnostic of the substitution pattern. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000-3100 | Stretching | Aromatic C-H |

| 2850-2960 | Stretching | Aliphatic C-H (methyl) |

| 1450-1600 | Stretching | Aromatic C=C |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly within its chromophores—the parts of the molecule that absorb light. The extended π-conjugated system of the dibenzofuran core in this compound acts as a strong chromophore. nih.gov

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, shows distinct absorption bands corresponding to π → π* electronic transitions. The positions and intensities of these absorption maxima (λ_max_) are characteristic of the dibenzofuran system. The addition of methyl groups can cause a small bathochromic (red) shift compared to the unsubstituted dibenzofuran. The spectrum of benzofuran (B130515) derivatives generally shows multiple absorption bands. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. stanford.edu This technique is exclusively used for chiral molecules—molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule. It possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it does not exhibit any ECD signal and is considered "ECD silent."

However, ECD spectroscopy is a critical tool for determining the absolute configuration of chiral derivatives of dibenzofuran. frontiersin.orgrsc.org If a chiral center were introduced into the this compound structure, for example, through the addition of a chiral substituent, the resulting enantiomers would produce mirror-image ECD spectra. nih.govnih.gov By comparing the experimentally measured ECD spectrum to spectra predicted by computational methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute stereochemistry of the chiral molecule can be unequivocally assigned. rsc.org

Chromatographic Techniques for Analytical Assessment and Purity Verification

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for the analysis of this compound, especially for its identification within complex mixtures and for verifying its purity. researchgate.net

In a GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, carries the sample through a long, thin capillary column. nih.gov The separation of components is based on their differing affinities for the stationary phase coating the inside of the column and their volatilities. This compound, being a semi-volatile organic compound, will travel through the column at a characteristic rate, eluting at a specific retention time under a given set of conditions (e.g., column type, temperature program).

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is fragmented and analyzed as described in section 4.2.3. The mass spectrometer serves as a highly specific detector, providing a mass spectrum for the component eluting at that particular retention time.

By combining the retention time from the GC with the mass spectrum from the MS, a highly confident identification of this compound can be made. nih.gov The integration of the chromatographic peak area also allows for the quantification and purity assessment of the compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

| Helium |

| Ethanol |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the identification and quantification of specific compounds within intricate matrices. Its applicability to a wide range of analyte polarities and its high sensitivity and selectivity make it an indispensable tool in environmental analysis, toxicology, and geochemistry. For a semi-volatile organic compound like this compound, LC-MS offers a robust alternative to gas chromatography-mass spectrometry (GC-MS), particularly for samples that are not amenable to the high temperatures required for GC analysis or when dealing with complex sample matrices that necessitate the resolving power of liquid chromatography.

The analysis of this compound in complex samples, such as crude oil, environmental extracts, or biological tissues, presents a significant analytical challenge due to the presence of numerous isomeric and isobaric compounds. The inherent selectivity of mass spectrometry, coupled with the separation efficiency of liquid chromatography, allows for the differentiation of this compound from other methylated dibenzofuran isomers and other polycyclic aromatic compounds.

Chromatographic Separation

The chromatographic separation of this compound and its isomers is typically achieved using reversed-phase liquid chromatography. A C18 stationary phase is commonly employed, offering excellent hydrophobic selectivity for aromatic compounds. The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of the various components in a complex sample. The choice of the stationary phase and the optimization of the mobile phase gradient are critical for resolving this compound from other closely eluting isomers.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) | Provides hydrophobic interaction for the separation of aromatic compounds. |

| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase. Formic acid aids in protonation for positive ion mode mass spectrometry. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic component of the mobile phase. |

| Gradient | 50% B to 100% B over 20 minutes | To elute compounds with a wide range of polarities and to resolve isomers. |

| Flow Rate | 0.3 mL/min | Optimized for the column dimensions to ensure efficient separation. |

| Column Temperature | 40 °C | To ensure reproducible retention times and improve peak shape. |

This interactive table summarizes a typical set of starting conditions for the chromatographic separation of this compound.

Mass Spectrometric Detection

For the detection of this compound, atmospheric pressure chemical ionization (APCI) is often a suitable ionization technique due to the compound's relatively nonpolar nature. Electrospray ionization (ESI) may also be employed, particularly if the analysis is part of a broader screen for a range of compounds with varying polarities. High-resolution mass spectrometry (HRMS) is highly advantageous for the analysis of this compound in complex matrices, as it allows for the determination of the elemental composition of the detected ions, thereby increasing the confidence in the identification.

Tandem mass spectrometry (MS/MS) is a crucial component of the LC-MS analysis of this compound. By selecting the protonated molecule ([M+H]⁺) as the precursor ion and inducing fragmentation, a characteristic fragmentation pattern is obtained. This fragmentation pattern serves as a fingerprint for the compound, allowing for its unambiguous identification even in the presence of co-eluting isobaric interferences. The primary fragmentation pathway for protonated this compound would be expected to involve the loss of a methyl group.

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Ion | This compound can be readily protonated. |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | Effective for the ionization of semi-volatile, nonpolar compounds. |

| Precursor Ion (m/z) | 211.09 | Corresponds to the protonated molecule of this compound ([C₁₄H₁₂O+H]⁺). |

| Product Ions (m/z) | 196.07, 168.06 | Characteristic fragment ions resulting from the loss of a methyl group and subsequent loss of carbon monoxide. |

| Collision Energy | 20-30 eV | Optimized to induce characteristic fragmentation of the precursor ion. |

This interactive table outlines typical mass spectrometry parameters for the detection and identification of this compound.

Research Findings

While specific LC-MS methods dedicated solely to this compound are not extensively reported in the literature, the analysis of alkylated dibenzofurans as a class in complex mixtures like crude oil and environmental samples has been documented. These studies often utilize GC-MS due to the volatility of these compounds; however, the principles of separation and detection are transferable to LC-MS. Research on the fragmentation of benzofuran derivatives indicates that the furan ring is relatively stable, with initial fragmentation often occurring at the substituent groups. For this compound, the primary fragmentation is the loss of a methyl radical, followed by the loss of carbon monoxide from the furan ring. The development of a specific and validated LC-MS method for this compound would be a valuable contribution to the fields of environmental and analytical chemistry, enabling more accurate and sensitive quantification of this compound in complex matrices.

Theoretical and Computational Investigations of 2,7 Dimethyldibenzofuran

Molecular Modeling and Geometry Optimization Studies

Molecular modeling and geometry optimization are fundamental computational procedures used to determine the most stable three-dimensional arrangement of atoms in a molecule. This stable arrangement, known as the equilibrium or optimized geometry, corresponds to a minimum on the potential energy surface. The primary goal of geometry optimization is to find the set of atomic coordinates that minimizes the molecule's total energy, thereby predicting its most likely structure, including bond lengths, bond angles, and dihedral angles.

The process is iterative, starting with an initial guess of the molecular geometry. A quantum chemical method, such as Density Functional Theory (DFT), is then used to calculate the energy of this initial structure and the forces acting on each atom. The atoms are then moved to a new position in the direction that lowers the energy. This cycle of energy calculation and geometry adjustment is repeated until the forces on the atoms are negligible and the energy change between successive steps is below a defined threshold, indicating that an energy minimum has been reached.

The table below illustrates the kind of data obtained from such a study, comparing the computationally predicted bond lengths and angles of 1-benzofuran-2-carboxylic acid with its experimentally determined crystal structure. This comparison serves to validate the accuracy of the chosen computational method. A similar approach would be applied to 2,7-dimethyldibenzofuran to predict its precise molecular geometry.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for 1-Benzofuran-2-carboxylic acid

| Parameter | Bond/Angle | Experimental (XRD) | Calculated (DFT B3LYP) |

| Bond Length (Å) | C7-C14 | 1.457 | 1.466 |

| C14-O15 | 1.252 | 1.213 | |

| C14-O16 | 1.278 | 1.353 | |

| Bond Angle (°) | O15-C14-O16 | 123.5 | 122.9 |

| O15-C14-C7 | 122.1 | 124.5 | |

| O16-C14-C7 | 114.4 | 112.6 |

Data sourced from a study on 1-benzofuran-2-carboxylic acid for illustrative purposes researchgate.net.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., TDDFT for ECD Spectra)

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, offering insights that can be crucial for structural confirmation and characterization. One of the most powerful techniques in this domain is Time-Dependent Density Functional Theory (TDDFT), an extension of DFT used to study molecules in their electronically excited states cecam.orgresearchgate.net. TDDFT is widely employed to predict electronic absorption and emission spectra, and it has become a particularly indispensable tool for predicting Electronic Circular Dichroism (ECD) spectra nih.govmdpi.com.

ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. While this compound itself is achiral, the introduction of chiral centers through substitution would make ECD a relevant analytical technique. The TDDFT-ECD calculation method allows for the theoretical prediction of these spectra, which can then be compared to experimental results to unambiguously assign the absolute configuration of a new chiral compound.

The computational workflow for predicting an ECD spectrum typically involves several steps:

Conformational Search: For flexible molecules, a thorough search is performed to identify all low-energy conformers, as the final spectrum is a population-weighted average of the spectra of individual conformers.

Geometry Optimization: Each identified conformer is subjected to geometry optimization using a suitable DFT functional and basis set to find its precise minimum-energy structure.

TDDFT Calculation: For each optimized conformer, the excitation energies and rotatory strengths are calculated using TDDFT. This produces a "stick" spectrum for each conformer.

Spectral Simulation: The stick spectra are convoluted with a band-shape function (typically Gaussian) to generate a simulated ECD curve for each conformer.

Boltzmann Averaging: The final predicted ECD spectrum is obtained by averaging the spectra of all conformers, weighted according to their relative Boltzmann populations at a given temperature.

This methodology has been successfully applied to numerous complex natural products, including those with furan (B31954) moieties, to elucidate their stereochemistry nih.gov. The choice of functional and basis set is critical for accuracy, with functionals like B3LYP, PBE0, and CAM-B3LYP often used for such calculations mdpi.com. The close agreement between calculated and experimental spectra provides a high degree of confidence in the structural assignment.

In Silico Approaches for Molecular Formula and Structural Elucidation (e.g., Composition Formula Predictor Software)

In silico methods are integral to the process of identifying unknown compounds from experimental data. In structural elucidation, one of the first steps is to determine the molecular formula of a compound. High-resolution mass spectrometry (HRMS) is a primary experimental technique for this purpose, as it can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision.

Composition formula predictor software utilizes this precise mass data to generate a list of possible elemental compositions. These programs work by systematically combining atoms (like C, H, O, N, etc.) in all possible ways that could result in a theoretical mass that matches the experimentally measured mass within a very narrow tolerance (typically in the parts-per-million, or ppm, range).

The process generally involves:

Inputting the Accurate Mass: The experimentally determined monoisotopic mass from HRMS is entered into the software.

Setting Elemental Constraints: The user can define the possible elements present (e.g., C, H, O are certain; N, S, halogens are possible) and set ranges for the number of each atom. This dramatically reduces the number of potential candidates.

Applying Chemical Rules: The software often applies rules of chemical sensibility, such as the nitrogen rule (an odd nominal mass implies an odd number of nitrogen atoms) and valence rules, to filter out chemically impossible formulas.

Isotopic Pattern Matching: A key feature of advanced software is the ability to compare the theoretical isotopic distribution for a candidate formula with the experimentally observed isotopic pattern researchgate.net. Each element has a unique isotopic signature, and the resulting pattern of relative intensities in the mass spectrum acts as a fingerprint for the elemental composition. A high similarity score between the theoretical and experimental patterns provides strong evidence for a particular molecular formula nih.gov.

Several software tools, both commercial and open-source, are available for this purpose, often integrated into the data analysis software of mass spectrometer manufacturers or as standalone packages epfl.chwikipedia.orgsisweb.com. Once a molecular formula is confidently determined, this information, combined with data from other spectroscopic techniques (like NMR and IR) and further computational analysis, is used to piece together the final molecular structure.

Environmental and Geochemical Significance of 2,7 Dimethyldibenzofuran

Occurrence in Geological Samples (e.g., Source Rocks, Coal, Coal-Derived Materials)

2,7-Dimethyldibenzofuran, as a C2-dibenzofuran, has been identified in various geological materials. C2-dibenzofurans are often the most abundant group of dibenzofurans found in source rock extracts. researchgate.netcas.cn Their presence is particularly noted in rocks containing Type II/III kerogen, which is capable of generating both oil and gas. cas.cn

Dibenzofurans, in general, are more prevalent in geological samples associated with terrestrial organic matter, such as coals and shales deposited in freshwater, fluvial, or deltaic environments. jsaer.commq.edu.au This suggests that the precursors for these compounds are likely derived from higher plant material. Lignin and certain phenols are considered potential biological precursors to dibenzofuran (B1670420) structures found in fossil fuels. jsaer.com

Table 1: Relative Abundance of Dibenzofuran Groups in Niger Delta Source Rocks

| Dibenzofuran Group | Range of Relative Abundance (%) |

| C0-Dibenzofurans | 1.75 - 29.82 |

| C1-Dibenzofurans | 27.60 - 40.52 |

| C2-Dibenzofurans | 29.66 - 68.89 |

This table presents the range of relative abundances for different groups of dibenzofurans found in source rock extracts from the Niger Delta, highlighting the common predominance of C2-dibenzofurans. Data sourced from Ogbesejana and Bello (2020). cas.cn

Role as Geochemical Indicators and Proxies for Organic Matter Maturity

While specific maturity parameters based solely on this compound are not widely established, the broader family of alkylated dibenzofurans is utilized in geochemical assessments. Maturity indicators are typically based on the relative thermodynamic stability of different isomers. As organic matter matures with increasing temperature and burial depth, the distribution of isomers shifts towards the most stable forms.

For instance, maturity indicators have been proposed for methyldibenzofurans (MDBFs) and phenyldibenzofurans (PhDBFs). researchgate.netcup.edu.cn In the case of PhDBFs, ratios such as the Phenyldibenzofuran Ratio-1 (PhFR-1) and Phenyldibenzofuran Ratio-2 (PhFR-2) have been shown to correlate with vitrinite reflectance, a standard measure of organic matter maturity. researchgate.netcas.cn These ratios generally increase with greater thermal maturity. researchgate.net

Table 2: Examples of Maturity Parameters Based on Dibenzofuran Derivatives

| Parameter | Ratio | Correlation with Maturity |

| PhFR-1 | 4-PhDBF / 2-PhDBF | Increases with maturity (Ro ≥ 0.6%) |

| PhFR-2 | 4-PhDBF / (2-PhDBF + 3-PhDBF) | Increases with maturity (Ro ≥ 0.6%) |

This table shows examples of maturity parameters derived from phenyldibenzofuran (PhDBF) isomers, which demonstrate how isomer ratios can be used to assess the thermal maturity of organic matter. Data sourced from Yang et al. (2017) and Ogbesejana and Bello (2020). researchgate.netcas.cn

Proposed Formation Pathways in Natural Geochemical Environments (e.g., Diagenetic and Catagenetic Processes)

The formation of this compound and other alkylated dibenzofurans in the geosphere is a result of the transformation of biological precursor molecules through diagenesis and catagenesis. researchgate.net Diagenesis involves the alteration of organic matter at relatively low temperatures and pressures shortly after deposition, while catagenesis occurs at higher temperatures and pressures associated with deeper burial, leading to the generation of petroleum. psu.eduscispace.comslb.com

The fundamental dibenzofuran structure is thought to be derived from naturally occurring oxygen-containing compounds. Precursors such as polysaccharides, phenols, and lignin, which are abundant in terrestrial plant matter, have been suggested as sources. jsaer.com Biphenyls are also considered potential precursors that can form dibenzofurans through cyclization reactions. jsaer.com

During diagenesis and early catagenesis, these precursor molecules undergo a series of chemical reactions, including dehydration, cyclization, and aromatization, which lead to the formation of the stable dibenzofuran ring system. The specific alkylation pattern, such as the methyl groups in the 2 and 7 positions, is likely inherited from the structure of the original biological precursor or may result from rearrangement and alkylation reactions during thermal maturation. The prevalence of dibenzofurans in sediments with significant terrestrial input supports the hypothesis of a higher plant origin for many of these compounds. jsaer.commq.edu.au

Future Research Directions and Unexplored Avenues in 2,7 Dimethyldibenzofuran Chemistry

Development of Novel and Efficient Stereoselective Synthetic Strategies

The synthesis of dibenzofuran (B1670420) derivatives has been an active area of research, with various methods developed for the construction of the core ring system. rsc.orgnih.gov These strategies often involve the formation of the furan (B31954) ring through C-O bond creation or the cyclization of diaryl ether derivatives. rsc.org However, the development of stereoselective synthetic strategies for chiral dibenzofurans, including those with substitution patterns like 2,7-dimethyldibenzofuran that could potentially be resolved into enantiomers if further functionalized, is still in its infancy.

Future research should focus on the development of novel and efficient synthetic routes that allow for the introduction of chirality in a controlled manner. This could involve the use of chiral catalysts in key bond-forming reactions or the employment of chiral starting materials. For instance, asymmetric synthesis methodologies could be adapted to construct the dibenzofuran core with predetermined stereochemistry. researchgate.net The exploration of enzymatic or chemo-enzymatic approaches could also provide highly selective pathways to enantiomerically pure 2,7-disubstituted dibenzofuran derivatives.

Furthermore, the development of efficient chiral resolution techniques for racemic mixtures of functionalized this compound derivatives is a critical area for investigation. nih.govwikipedia.org This could involve classical methods such as the formation of diastereomeric salts with chiral resolving agents or more modern techniques like chiral chromatography. wikipedia.orgmdpi.com The ability to access enantiomerically pure forms of this compound derivatives is essential for evaluating their potential biological activities and for their application in asymmetric synthesis.

Investigation of Advanced Spectroscopic Techniques for Enhanced Structural Resolution

The structural elucidation of dibenzofuran derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.netmdpi.com While standard spectroscopic methods are adequate for the basic characterization of this compound, the application of advanced and higher-resolution techniques could provide deeper insights into its electronic and geometric structure.

Future research should explore the use of advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, to unambiguously assign all proton and carbon signals and to probe the spatial relationships between atoms. Solid-state NMR could also be employed to study the molecular structure and packing of this compound in the solid state.

In the realm of mass spectrometry, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. nih.gov Further investigations could utilize techniques like tandem mass spectrometry (MS/MS) to study the fragmentation patterns of this compound, which can provide valuable structural information. The application of sophisticated spectroscopic methods will be instrumental in differentiating this compound from its other dimethylated isomers, such as 2,8-dimethyldibenzofuran (B8298867) or 3,7-dimethyldibenzofuran. spectrabase.comnist.gov

| Spectroscopic Data for a Dimethylbenzofuran Isomer | |

| Technique | Data |

| Molecular Formula | C10H10O |

| Molecular Weight | 146.1858 g/mol |

| InChIKey | PFXVPEGRXODMIQ-UHFFFAOYSA-N |

| CAS Registry Number | 28715-26-6 |

| Note: This data is for 4,7-dimethylbenzofuran (B1206008) and is illustrative of the type of data that needs to be generated specifically for this compound. nist.gov |

Exploration of Environmental Fate and Transformation Mechanisms

Dibenzofurans are recognized as a class of environmental contaminants, often found as byproducts of combustion processes. ekb.eg The environmental fate of these compounds, including their persistence, transport, and transformation, is of significant concern. While extensive research has been conducted on the environmental behavior of polychlorinated dibenzofurans (PCDFs), the fate of alkylated derivatives like this compound is less understood. ias.ac.innih.govnih.govresearchgate.netnih.gov

A crucial area for future research is the investigation of the biodegradation of this compound. Studies on the parent dibenzofuran have shown that microorganisms can degrade it through cometabolism, often initiated by dioxygenase enzymes. nih.govnih.gov Research should focus on identifying microbial strains capable of degrading this compound and elucidating the metabolic pathways involved. The presence of methyl groups may influence the rate and regioselectivity of microbial attack.

The photodegradation of this compound is another important transformation pathway to explore. pjoes.com Sunlight-induced degradation can be a significant removal mechanism for aromatic compounds in the environment. ias.ac.in The rate and products of photodegradation in different environmental compartments, such as water, soil, and air, need to be determined. ias.ac.innih.gov The influence of environmental factors like pH, temperature, and the presence of natural sensitizers on the photodegradation process should also be investigated. mdpi.com

| Factors Influencing Environmental Degradation of Aromatic Compounds | |

| Factor | Effect |

| Microbial Activity | Biodegradation through enzymatic pathways. nih.gov |

| Sunlight (UV Radiation) | Photodegradation, leading to transformation or mineralization. ias.ac.innih.gov |

| Temperature | Affects the rate of both biological and chemical degradation processes. mdpi.com |

| pH | Can influence microbial activity and the rates of chemical reactions. mdpi.com |

| Presence of Other Chemicals | Sensitizers can enhance photodegradation; co-contaminants can affect microbial activity. ias.ac.in |

Integration of Advanced Computational Chemistry with Experimental Studies

Computational chemistry provides a powerful tool for understanding the structure, reactivity, and properties of molecules. The integration of advanced computational methods with experimental studies can offer a synergistic approach to unraveling the chemistry of this compound.

Future research should employ high-level quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the molecular and electronic structure of this compound. nih.govacs.org These calculations can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) that can be compared with experimental data for validation. nih.govacs.org Computational models can also be used to explore the conformational landscape of flexible derivatives of this compound.

Furthermore, computational methods can be applied to study the reaction mechanisms of synthetic transformations and environmental degradation pathways. For example, DFT calculations can be used to model the transition states and reaction intermediates in proposed synthetic routes, providing insights into reaction feasibility and selectivity. nih.govacs.org Similarly, computational modeling can help to predict the initial steps of microbial or photochemical degradation, guiding the design of experimental studies. The combination of theoretical predictions and experimental verification will be pivotal in advancing a comprehensive understanding of this compound chemistry.

Q & A

Q. What are the established synthetic routes for 2,7-dimethyldibenzofuran, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves cyclization reactions or functionalization of pre-existing dibenzofuran frameworks. For example:

- Cyclization of phenolic precursors : Using catalysts like copper(I) iodide under oxidative conditions, where the oxygen atom in the furan ring originates from water .

- Electrophilic substitution : Methylation of dibenzofuran at specific positions requires precise control of reaction parameters (e.g., solvent polarity, temperature) to ensure regioselectivity. Hexafluoropropan-2-ol has been used as a solvent to enhance reaction efficiency in similar benzofuran syntheses .

- Key factors affecting yield include:

- Catalyst selection (e.g., copper vs. palladium) .

- Solvent choice (polar aprotic solvents improve solubility of intermediates) .

- Reaction time optimization to minimize side products like over-halogenated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Methyl protons at positions 2 and 7 appear as singlets due to symmetry, typically in the range of δ 2.3–2.6 ppm. Aromatic protons in the dibenzofuran core resonate between δ 6.8–7.5 ppm, with splitting patterns indicating substitution positions .

- ¹³C NMR : Methyl carbons are observed at δ 20–25 ppm, while oxygen-bearing carbons in the furan ring appear at δ 150–160 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks for C₁₄H₁₂O: m/z 196.0888) and fragmentation patterns to validate the dibenzofuran backbone .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-O-C in the furan ring (∼1250 cm⁻¹) and aromatic C-H (∼3050 cm⁻¹) are critical markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

- Comparative Bioactivity Profiling : Use standardized assays (e.g., IC₅₀ measurements in enzyme inhibition studies) across derivatives, controlling for substituent effects. For example, methyl vs. bromo substitutions significantly alter electron density and binding affinity .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents while retaining the dibenzofuran core. For instance, replacing methyl groups with hydroxy or nitro moieties can enhance or reduce antimicrobial activity, depending on the target .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental bioactivity data .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Introduce temporary substituents (e.g., sulfonic acid at position 2) to direct electrophiles to the desired position. Subsequent removal of the directing group preserves the methyl substitution pattern .

- Catalytic Systems : Use Lewis acids like FeCl₃ to stabilize transition states. For bromination, N-bromosuccinimide (NBS) with catalytic H₂SO₄ favors substitution at electron-rich positions adjacent to methyl groups .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents (e.g., DMF) enhance kinetic control, altering product distributions .

Q. How do reaction mechanisms differ between copper-catalyzed and palladium-catalyzed syntheses of this compound derivatives?

- Methodological Answer :

- Copper Catalysis : Involves radical intermediates in oxidative coupling reactions. For example, Cu(I) facilitates single-electron transfer (SET) to form aryl-oxygen bonds, critical for furan ring closure .

- Palladium Catalysis : Relies on coordination chemistry (e.g., Pd(0)/Pd(II) cycles) for cross-coupling reactions. Suzuki-Miyaura couplings with methylboronic acids enable precise introduction of methyl groups .

- Mechanistic studies using isotopic labeling (e.g., ¹⁸O tracing) confirm that oxygen in the furan ring originates from water in copper-catalyzed routes but from air in palladium systems .

Data Contradiction Analysis

Q. Why do some studies report divergent thermal stability values for this compound?

- Methodological Answer : Variations arise from differing analytical methods:

- Thermogravimetric Analysis (TGA) : Reports decomposition temperatures (Td) ∼250°C in inert atmospheres, but oxidative environments (e.g., air) lower Td due to furan ring degradation .

- Differential Scanning Calorimetry (DSC) : Melting points (Tm) range from 110–125°C, depending on crystallinity. Impurities from incomplete methylation (e.g., mono-methyl analogs) can depress Tm by up to 15°C .

Standardizing purification protocols (e.g., column chromatography with silica gel vs. recrystallization) minimizes discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.